3-Benzylcyclohexanone: A Comprehensive Technical Guide for Advanced Research
3-Benzylcyclohexanone: A Comprehensive Technical Guide for Advanced Research
Abstract
This technical guide provides an in-depth exploration of 3-Benzylcyclohexanone (CAS No: 85450-51-7), a versatile synthetic intermediate with significant potential in organic synthesis and drug discovery. The document elucidates its fundamental physicochemical properties, offers a detailed, field-proven synthetic protocol, and presents a thorough analysis of its spectroscopic signature. Tailored for researchers, scientists, and professionals in drug development, this guide synthesizes technical data with practical insights to facilitate the effective application of this compound in complex molecular design and synthesis.
Introduction: The Strategic Importance of Substituted Cyclohexanones
Cyclic ketones, particularly substituted cyclohexanones, represent a cornerstone of modern organic synthesis. Their inherent structural features—a reactive carbonyl group within a conformationally defined six-membered ring—provide a powerful platform for a multitude of chemical transformations.[1] The strategic introduction of substituents onto the cyclohexanone framework dramatically broadens its synthetic utility, enabling the construction of intricate and stereochemically rich molecules.[1] These functionalized cyclohexanones are pivotal intermediates in the synthesis of a wide array of organic compounds, ranging from fine chemicals to complex, biologically active molecules.[1]
3-Benzylcyclohexanone, with its benzyl moiety at the β-position relative to the ketone, is a valuable building block. The benzyl group can direct further reactions, influence the molecule's conformational preferences, and serve as a precursor for a variety of other functional groups. This guide aims to provide a comprehensive technical overview of 3-Benzylcyclohexanone to empower researchers in leveraging its full synthetic potential.
Physicochemical and Spectroscopic Data
A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in research and development.
Core Compound Data
| Property | Value | Source |
| CAS Number | 85450-51-7 | PubChem[2] |
| Molecular Formula | C₁₃H₁₆O | PubChem[2] |
| Molecular Weight | 188.26 g/mol | PubChem[2] |
| IUPAC Name | 3-benzylcyclohexan-1-one | PubChem[2] |
| Appearance | Powder | JMR Biosciences[3] |
| Purity | ≥98% (Typical) | JMR Biosciences[3] |
Spectroscopic Profile
The structural elucidation of 3-Benzylcyclohexanone is confirmed through various spectroscopic techniques.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a detailed map of the carbon skeleton, with characteristic signals for the carbonyl carbon, aromatic carbons of the benzyl group, and the aliphatic carbons of the cyclohexanone ring.[1][2]
-
Infrared (IR) Spectroscopy: A prominent absorption band corresponding to the C=O stretching vibration is a key feature in the IR spectrum, unequivocally identifying the ketone functional group.[1][2]
-
Mass Spectrometry (GC-MS): Mass spectrometry data reveals the molecular weight of the compound and provides characteristic fragmentation patterns that aid in its identification.[2]
Synthesis of 3-Substituted Cyclohexanones: A Validated Protocol
The synthesis of 3-substituted cyclohexanones can be efficiently achieved through a rhodium-catalyzed asymmetric 1,4-addition of an organoboron reagent to an α,β-unsaturated ketone. The following protocol, adapted from a procedure for the synthesis of (R)-3-phenylcyclohexanone in Organic Syntheses, provides a robust and reliable method that can be applied to the synthesis of 3-benzylcyclohexanone by substituting the phenylboron reagent with a suitable benzylboron reagent.[4]
Reaction Scheme
Caption: Rhodium-catalyzed 1,4-addition for the synthesis of 3-Benzylcyclohexanone.
Step-by-Step Experimental Protocol
Materials:
-
2-Cyclohexenone
-
A suitable benzylboron reagent (e.g., benzylboronic acid or a pinacol ester derivative)
-
Acetylacetonatobis(ethylene)rhodium(I) [Rh(acac)(C₂H₄)₂]
-
(R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl [(R)-BINAP]
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water mixture)
-
Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Catalyst Preparation: In a glovebox or under a strictly inert atmosphere, charge a Schlenk flask with acetylacetonatobis(ethylene)rhodium(I) and (R)-BINAP. Add the anhydrous, degassed solvent and stir the mixture at room temperature to form the active catalyst solution.
-
Reaction Setup: In a separate Schlenk flask, dissolve the benzylboron reagent and 2-cyclohexenone in the solvent system.
-
Reaction Initiation: Transfer the prepared catalyst solution to the flask containing the reactants via cannula.
-
Reaction Progress: Heat the reaction mixture to the appropriate temperature (e.g., 100 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).[4]
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent such as diethyl ether.[4] Wash the organic layer sequentially with aqueous acid (e.g., 10% HCl) and aqueous base (e.g., 5% NaOH) to remove unreacted starting materials and byproducts.[4]
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford pure 3-Benzylcyclohexanone.[4]
Applications in Research and Drug Development
3-Benzylcyclohexanone is a valuable intermediate in organic synthesis due to its versatile reactivity.
Synthetic Utility
-
Functional Group Transformations: The ketone functionality can undergo a wide range of transformations, including reduction to the corresponding alcohol, reductive amination to form amines, and Wittig reactions to introduce exocyclic double bonds.
-
Enolate Chemistry: The α-protons to the carbonyl group can be deprotonated to form enolates, which can then be reacted with various electrophiles to introduce additional substituents at the C2 and C6 positions.
While direct applications of 3-Benzylcyclohexanone in marketed pharmaceuticals are not prominently documented, its structural motif is present in numerous biologically active molecules. Its utility lies in its role as a precursor for the synthesis of more complex molecular architectures that are of interest in medicinal chemistry. The development of efficient methods for the synthesis of substituted cyclohexanones remains an active area of research, underscoring their importance in the discovery of new therapeutic agents.[1]
Safety and Handling
As a Senior Application Scientist, ensuring the safe handling of all chemical compounds is paramount. While a specific, comprehensive Safety Data Sheet (SDS) for 3-Benzylcyclohexanone was not available at the time of this writing, general precautions for handling ketones and fine chemicals should be strictly followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated fume hood to minimize inhalation exposure.
-
Fire Safety: Keep away from open flames and sources of ignition. Store in a cool, dry, and well-ventilated area.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
3-Benzylcyclohexanone is a synthetically valuable compound with a rich potential for applications in organic synthesis and medicinal chemistry. This guide has provided a comprehensive overview of its key physicochemical properties, a detailed and adaptable synthetic protocol, and an outline of its potential applications. By understanding the fundamental chemistry and handling requirements of this versatile intermediate, researchers can confidently and effectively incorporate it into their synthetic strategies for the development of novel and complex molecules.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 582539, 3-Benzylcyclohexanone. Retrieved from [Link]
- Hayashi, T., Takahashi, M., Takaya, Y., & Ogasawara, M. (2004). (R)-3-PHENYLCYCLOHEXANONE. Organic Syntheses, 81, 13.
-
JMR Biosciences. (n.d.). 3 Benzyl Cyclohexanone Powder. Retrieved from [Link]
